Megastigmatrienone B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5298-13-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4E)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7- |
InChI Key |
CBQXHTWJSZXYSK-VZVVJSHISA-N |
Isomeric SMILES |
C/C=C\C=C/1\C(=CC(=O)CC1(C)C)C |
Canonical SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Megastigmatrienone B
Occurrence in Fermented Products
Detection in Fermented Foods (e.g., Soy Sauce)
Megastigmatrienone (B1235071) B, a member of the C13-norisoprenoid class of compounds, is recognized as a volatile flavor constituent in a variety of fermented products. Its presence is often a result of the degradation of carotenoid precursors during processing and aging. While research has noted its presence in tobacco and aged wines, it has also been identified in traditional fermented foods, most notably those derived from soybeans. tandfonline.com
One of the primary examples of its occurrence is in soy sauce. tandfonline.com Studies have detected megastigmatrienone in different types of soy sauce, where it contributes to the complex aroma profile. tandfonline.comnih.gov For instance, in heat-treated soy sauce, megastigmatrienone is associated with "spicy" and "caramel-like" notes. Its concentration and sensory impact can be influenced by the specific fermentation techniques, raw materials, and processing conditions, such as heat treatment. tandfonline.com
Beyond soy sauce, megastigmatrienone has been identified in other fermented soybean products, such as Douchi, a traditional Chinese salt-fermented food. tandfonline.com The presence of this compound in various fermented foods highlights its role as a marker for carotenoid degradation and a contributor to the final sensory characteristics of these products.
Table 1: Detection of Megastigmatrienone in Fermented Food Products
| Fermented Product | Compound Detected | Associated Aroma Notes | Source |
|---|---|---|---|
| Soy Sauce | Megastigmatrienone | Spicy, Caramel-like | tandfonline.com |
| Douchi (Fermented Soybean) | Megastigmatrienone | Not specified | tandfonline.com |
| Wine | C13-Norisoprenoids (precursors) | Fruity, Floral, Honey | mdpi.commdpi.com |
| Fermented Tobacco | Megastigmatrienone B & C | Sweet, Hay-like | frontiersin.org |
Microbial Influence on this compound Content during Fermentation
The concentration of this compound in fermented products is significantly influenced by microbial activity. Microorganisms play a crucial role in the transformation of precursors, primarily carotenoids, into volatile aroma compounds like megastigmatrienones. researchgate.netfrontiersin.org This bioconversion is a key factor in developing the characteristic flavor profiles of many fermented goods.
Research into cigar tobacco fermentation has provided specific insights into this microbial influence. Studies have shown that inoculating tobacco leaves with certain bacterial strains can substantially increase the content of megastigmatrienones. For example:
Staphylococcus nepalensis : This bacterium has been identified as a dominant species during cigar fermentation. Its presence is positively correlated with the formation of carotenoid degradation products, including a significant increase in megastigmatrienone. researchgate.netfrontiersin.orgresearchgate.net
Bacillus subtilis : Fermentation with specific strains of Bacillus subtilis has been shown to increase the content of this compound and C by 13.6%. The enzymatic activity of these bacteria, particularly lignin (B12514952) peroxidase, contributes to the degradation of larger molecules and the release of volatile flavor compounds, enhancing the sweet and hay-like aroma of the final product. frontiersin.org
In the context of wine, while direct synthesis of this compound by yeast is less documented, the microorganisms involved in fermentation are critical for releasing C13-norisoprenoids from their odorless glycosidically bound precursors present in grapes. mdpi.comfrontiersin.org Yeasts like Saccharomyces cerevisiae and various lactic acid bacteria (LAB) produce glycosidase enzymes that hydrolyze these precursors, liberating volatile aglycones, which can then be converted into compounds like megastigmatrienone during aging. frontiersin.org This enzymatic release is a fundamental step in the development of the complex bouquet of aged wines.
Table 2: Microbial Impact on Megastigmatrienone Content
| Microbial Species | Fermented Product | Effect on Megastigmatrienone | Source |
|---|---|---|---|
| Staphylococcus nepalensis | Cigar Tobacco | Significant increase in content | researchgate.netfrontiersin.orgresearchgate.net |
| Bacillus subtilis | Roasted Tobacco | Increased content of this compound & C | frontiersin.org |
| Saccharomyces cerevisiae | Wine | Releases C13-norisoprenoid precursors | mdpi.com |
| Lactic Acid Bacteria (LAB) | Wine | Releases C13-norisoprenoid precursors via glycosidase activity | frontiersin.org |
Biosynthetic Pathways and Precursors of Megastigmatrienone B
Carotenoid Degradation as a Primary Mechanism
The fundamental pathway leading to the formation of Megastigmatrienone (B1235071) B is the oxidative degradation of carotenoids. Carotenoids, with their C40 backbone, can undergo enzymatic or non-enzymatic cleavage to produce a diverse array of smaller molecules known as apocarotenoids, to which Megastigmatrienone B belongs. This degradation process is a crucial metabolic pathway in plants, contributing to the production of various signaling molecules, phytohormones, and important flavor and aroma compounds.
The enzymatic cleavage of carotenoids is primarily mediated by a family of non-heme iron-dependent enzymes called carotenoid cleavage dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid structure, yielding smaller fragments with aldehyde or ketone functionalities. The diversity of carotenoid substrates and the varied regiospecificity of CCDs result in a wide spectrum of apocarotenoid products.
Role of Alpha-Ionone (B122830) and Related Intermediates
Within the broader context of carotenoid degradation, specific intermediates play a pivotal role in the biosynthetic route to this compound. A key precursor is believed to be 3-oxo-α-ionol. Research suggests that the five isomers of megastigmatrienone can be formed through the dehydration of 3-oxo-α-ionol under mildly acidic conditions. This positions 3-oxo-α-ionol as a direct and crucial intermediate in the formation of this compound.
Alpha-ionone itself is a well-known C13-norisoprenoid derived from the cleavage of carotenoids containing at least one α-ionone ring, such as α-carotene. The biotransformation of α-ionone and its derivatives is a key area of study for understanding the generation of various aroma compounds. It is plausible that the biosynthesis of 3-oxo-α-ionol proceeds through the enzymatic modification of α-ionone or a related α-ionone precursor derived from carotenoid cleavage.
| Intermediate | Putative Role in this compound Biosynthesis |
| Carotenoids (e.g., Xanthophylls) | Primary C40 precursors |
| Alpha-ionone | Potential C13 intermediate derived from carotenoid cleavage |
| 3-Oxo-α-ionol | Direct precursor to this compound |
In Vivo Biotransformation Studies of Related Compounds
In vivo biotransformation studies provide direct evidence for metabolic pathways by tracking the conversion of labeled precursors into final products within a living organism. Such studies have been instrumental in elucidating the biosynthesis of many natural products.
To definitively establish the biosynthetic pathway of this compound, in vivo feeding experiments could be conducted. For instance, isotopically labeled carotenoids or intermediates like α-ionone and 3-oxo-α-ionol could be supplied to a plant or microbial system known to produce this compound. Subsequent analysis of the products using techniques like mass spectrometry would reveal whether the label is incorporated into this compound, thereby confirming the precursor-product relationship.
Studies on the biotransformation of α-ionone and related compounds by various microorganisms have demonstrated the potential for enzymatic modifications such as hydroxylations and oxidations. These studies support the feasibility of the proposed biosynthetic steps leading to 3-oxo-α-ionol and subsequently to this compound in biological systems.
| Study Type | Objective | Potential Findings |
| Enzyme Assays | To characterize the activity of candidate CCDs. | Identification of the specific enzyme that cleaves a carotenoid precursor to form the 3-oxo-α-ionol precursor. |
| Transcriptome Analysis | To identify genes correlated with this compound production. | Discovery of candidate genes encoding CCDs, terpene synthases, or other modifying enzymes. |
| In Vivo Biotransformation | To trace the metabolic fate of labeled precursors. | Confirmation of the conversion of carotenoids, α-ionone, and 3-oxo-α-ionol to this compound. |
Synthetic Methodologies for Megastigmatrienone B and Analogues
Total Synthesis Approaches
A prevalent and industrially practical method for synthesizing Megastigmatrienone (B1235071) B begins with alpha-ionone (B122830). This multi-step process is favored for its efficiency and scalability, achieving total yields that justify its use in large-scale production.
Multi-step Chemical Transformations from Alpha-Ionone
The synthesis of Megastigmatrienone B from alpha-ionone is a well-established three-step process involving oxidation, selective reduction, and dehydration. A patent describes a method where alpha-ionone is first oxidized to 3-oxo-alpha-ionone. google.com This intermediate then undergoes a hydroboration reaction in an ethanol (B145695) solution to yield 3-oxo-alpha-ionol. google.com The final step involves reflux dehydration with solid p-toluenesulfonic acid to produce Megastigmatrienone. google.com
Oxidation Reactions and Catalysis (e.g., Vanadyl Acetylacetonate)
The initial oxidation of alpha-ionone is a critical step. Tert-butyl hydroperoxide is commonly used as the oxidizing agent. google.com This reaction is catalyzed by metal acetylacetonates, with vanadyl acetylacetonate (B107027) and cobalt acetylacetonate being particularly effective. Vanadyl acetylacetonate, a blue-green solid, is a coordination complex prepared from vanadium(IV) sources like vanadyl sulfate (B86663) and acetylacetone. wikipedia.org Its catalytic activity in this context is attributed to its ability to form a vanadium(V) species that directs the oxidation. wikipedia.org The reaction is typically carried out in an acetone (B3395972) solvent at temperatures between 25-35°C for 1-8 hours.
Selective Reduction and Dehydration Steps
Following oxidation, the resulting 3-oxo-alpha-ionone is selectively reduced. This is typically achieved using potassium borohydride (B1222165) (KBH4) in absolute ethanol. The addition of anhydrous calcium chloride can enhance the selectivity of this hydrogenation step. The reaction is maintained at 25-30°C for 8-10 hours to convert the intermediate to 3-oxo-alpha-ionol.
The final step is dehydration, which is a type of elimination reaction where a water molecule is removed from the reactant molecule. byjus.com In this synthesis, p-toluenesulfonic acid is added to the 3-oxo-alpha-ionol, and the mixture is refluxed at 80-82°C for 4 hours to yield the crude Megastigmatrienone product.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. whiterose.ac.uk For the synthesis of this compound, several optimization strategies have been identified. The use of specific catalysts like vanadyl acetylacetonate and solvents such as acetone and absolute ethanol is critical. Temperature control and the portion-wise addition of reagents, such as KBH4, improve reaction control and yield.
Post-reaction, purification is essential. Column chromatography is employed to achieve a purity of ≥70% for the final Megastigmatrienone product. Furthermore, for industrial-scale production, solvent recovery is an important economic consideration. Acetone from the oxidation step can be recovered by distillation under reduced pressure. These optimized procedures can result in total yields of approximately 52.7%.
Novel and Alternative Synthetic Routes
Beyond the traditional pathway from alpha-ionone, researchers have explored alternative methods for synthesizing this compound and its analogs.
1,4-Conjugate Dehydrobromination of Allylic Bromides
A novel approach for the synthesis of megastigmatrienone analogues utilizes a 1,4-conjugate dehydrobromination of allylic bromides as a key step. rsc.orgrsc.orgcapes.gov.br This method provides a pathway to various carotenoid degradation products. rsc.orgrsc.org The synthesis of 4-alkylidene-3,5,5-trimethylcyclohex-2-enones has been achieved through this chemical transformation. rsc.orgrsc.orgcapes.gov.br This route offers insights into alternative synthetic strategies and the creation of structural analogues of Megastigmatrienone. Photoisomerization techniques can also be employed in conjunction with this method to produce related compounds like blumenol-A. rsc.orgrsc.orgcapes.gov.br
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| alpha-ionone |
| 3-oxo-alpha-ionone |
| 3-oxo-alpha-ionol |
| vanadyl acetylacetonate |
| cobalt acetylacetonate |
| tert-butyl hydroperoxide |
| potassium borohydride |
| anhydrous calcium chloride |
| p-toluenesulfonic acid |
| acetone |
| absolute ethanol |
| blumenol-A |
| 4-alkylidene-3,5,5-trimethylcyclohex-2-enones |
| allylic bromides |
| vanadyl sulfate |
| acetylacetone |
Reaction Parameters for the Total Synthesis of Megastigmatrienone
| Step | Reaction | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Product | Yield & Purity |
|---|---|---|---|---|---|---|---|
| 1 | Oxidation | Alpha-ionone, tert-butyl hydroperoxide, vanadyl acetylacetonate/cobalt acetylacetonate | Acetone | 25-35 | 1-8 | 3-oxo-alpha-ionone | Not specified individually |
| 2 | Reduction | 3-oxo-alpha-ionone, KBH4 (in 2 portions), anhydrous CaCl2 | Absolute ethanol | 25-30 | 8-10 | 3-oxo-alpha-ionol | Not specified individually |
| 3 | Dehydration | p-Toluenesulfonic acid | - | 80-82 (reflux) | 4 | Megastigmatrienone crude oil | GC ≥ 55% crude |
| 4 | Purification | Column chromatography | - | Ambient | - | Megastigmatrienone finished product | GC ≥ 70%, total yield ~52.7% |
Photoisomerisation Techniques for Analogous Compounds
Photoisomerisation serves as a critical technique in the synthesis and modification of carotenoid-derived compounds, enabling the conversion between geometric isomers through the action of light. uva.nl This process is particularly relevant for creating specific isomers that may be difficult to obtain through classical synthesis. The underlying mechanism involves the excitation of a molecule to a higher electronic state upon absorbing light, which facilitates rotation around a double bond, leading to a change in its spatial configuration (e.g., from trans to cis or vice-versa). uva.nlnih.gov
A notable application of this technique in the synthesis of compounds analogous to megastigmatrienones is the novel photoisomerisation of a key intermediate to produce blumenol-A. researchgate.net Research by Ito et al. demonstrated that the irradiation of 4-[(Z)-3-acetoxybut-2-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-enone facilitates its conversion to the corresponding (E)-isomer. researchgate.net This transformation is pivotal as the resulting (E)-isomer is a direct precursor to blumenol-A, a related C13-norisoprenoid. researchgate.net This photochemical reaction provides a targeted method for accessing specific stereochemistries within this class of molecules.
| Precursor Compound | Reaction Type | Key Conditions | Product Compound | Application | Source |
|---|---|---|---|---|---|
| 4-[(Z)-3-acetoxybut-2-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-enone | Photoisomerisation | UV Light Irradiation | 4-[(E)-3-acetoxybut-2-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-enone | Synthesis of Blumenol-A | researchgate.net |
Regio- and Stereoselective Synthesis of Isomers
The olfactory properties of megastigmatrienone are highly dependent on its isomeric form, making the regio- and stereoselective synthesis of its isomers a significant challenge and an area of focused research. arkat-usa.org The (E, E)-isomer of megastigmatrien-3-one is recognized as having the most characteristic tobacco aroma, while other isomers contribute less significantly to this scent profile. arkat-usa.org Early synthetic methods often produced isomer mixtures with low yields and poor stereoselectivity. arkat-usa.org
Modern synthetic strategies have achieved greater control over isomer distribution. One highly stereoselective method starts from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate and proceeds through a sequence of functional group protection, reduction, oxidation, and nucleophilic addition, followed by hydrolysis. arkat-usa.org This approach successfully produces megastigmatrien-3-one with a high preference for the desired (E, E) isomer (>70%) and a total yield of approximately 40%. arkat-usa.org This is a significant improvement over earlier syntheses, such as a route from isophorone (B1672270) that yielded a complex isomer ratio of 3:10:1:6. arkat-usa.org
Another key strategy for the synthesis of megastigmatrienone analogues involves the 1,4-conjugate dehydrobromination of specific allylic bromides. researchgate.net Furthermore, a patented method describes a three-step process starting from alpha-ionone, which is first oxidized to 3-oxo-alpha-ionone, then reduced to 3-oxo-alpha-ionol, and finally dehydrated to yield the megastigmatrienone product mixture. google.com The selection of the starting material and reaction pathway is crucial for controlling the final regio- and stereochemical outcome.
| Starting Material | Key Reaction Steps/Method | Isomer Outcome/Selectivity | Total Yield | Source |
|---|---|---|---|---|
| Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate | Protection, reduction, oxidation, nucleophilic addition, hydrolysis | High stereoselectivity for (E, E) isomer (>70%) | ~40% | arkat-usa.org |
| Isophorone | Aldol-type reaction of dienoxysilanes, Lewis acid-catalyzed reaction | Isomer ratio of 3:10:1:6 | Not specified | arkat-usa.org |
| 2,6,6-trimethyl-4,4-ethylenedioxy-cyclohex-2-en-one | 1,2-Addition with but-3-yn-2-ol, reduction, hydrolysis | Isomer ratio of 1:7:1.5:10 | 27% | arkat-usa.org |
| Alpha-ionone | Oxidation, hydroboration (reduction), dehydration | Not specified | Not specified | google.com |
Advanced Analytical Methodologies for Isomer Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the study of Megastigmatrienone (B1235071) B and its isomers. nih.gov The coupling of gas chromatography's separation power with the sensitive and specific detection of mass spectrometry allows for the effective resolution and identification of individual isomers within a complex mixture.
The analysis of Megastigmatrienone B in complex biological or environmental matrices necessitates the careful optimization of GC-MS parameters to minimize matrix effects and enhance analytical performance. nih.govchromatographyonline.com Matrix effects, which can cause signal suppression or enhancement, arise from the co-elution of matrix components with the analyte of interest, impacting the accuracy and reproducibility of quantification. nih.govmdpi.com
Key parameters that require optimization include the injector temperature, carrier gas flow rate, oven temperature program, and the choice of the GC column. nih.gov The injector temperature must be high enough to ensure the complete volatilization of this compound without causing thermal degradation. The oven temperature program, which involves a series of temperature ramps and holds, is critical for achieving optimal chromatographic separation of the isomers. A slower temperature ramp can improve the resolution of closely eluting isomers. The selection of a capillary column with a suitable stationary phase is also vital for effective separation.
Table 1: Key GC-MS Parameter Optimization for Complex Matrix Analysis
| Parameter | Objective | Considerations for Complex Matrices |
|---|---|---|
| Injector Temperature | Ensure complete and rapid volatilization of the analyte without thermal degradation. | Higher temperatures may be needed to overcome matrix components, but risk of analyte degradation must be assessed. |
| Carrier Gas Flow Rate | Optimize column efficiency and analysis time. | A balance is needed to ensure sufficient separation from matrix interferences without excessively long run times. |
| Oven Temperature Program | Achieve optimal separation of isomers and from matrix components. | Slower temperature ramps can improve resolution of closely eluting isomers and interfering matrix compounds. |
| GC Column Selection | Provide high-resolution separation based on analyte polarity and volatility. | A column with a stationary phase that provides good selectivity for the target isomers is crucial. |
| Ion Source Temperature | Efficiently ionize the analyte while minimizing background noise. | Optimization is necessary to maximize the signal-to-noise ratio in the presence of matrix components. chromatographyonline.com |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace. nih.govnih.govmdpi.com When coupled with GC-MS, HS-SPME provides a sensitive and efficient method for the quantification of this compound isomers. chromatographyonline.com The technique is based on the partitioning of analytes between the sample matrix, the headspace, and a coated fiber. mdpi.com
The optimization of HS-SPME parameters is crucial for achieving accurate and reproducible quantification. nih.gov These parameters include the choice of fiber coating, extraction time and temperature, and sample matrix modifications such as pH and salt addition. mdpi.com Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), have varying affinities for different compounds. nih.gov The extraction time and temperature influence the equilibrium of the analyte between the sample, headspace, and fiber. mdpi.com
Table 2: HS-SPME Parameter Optimization for Volatile Isomer Quantification
| Parameter | Description | Impact on Quantification |
|---|---|---|
| Fiber Coating | The type of stationary phase coated on the SPME fiber. | Affects the selectivity and efficiency of analyte extraction. Common coatings include PDMS and DVB/CAR/PDMS. chromatographyonline.com |
| Extraction Time | The duration the fiber is exposed to the sample headspace. | A sufficient time is needed to allow for equilibrium to be reached, ensuring reproducible results. mdpi.com |
| Extraction Temperature | The temperature at which the sample is heated during extraction. | Higher temperatures increase the vapor pressure of the analytes, promoting their transfer to the headspace and adsorption by the fiber. mdpi.com |
| Sample Volume | The amount of sample placed in the vial. | Influences the headspace volume and the concentration of analytes in the headspace. |
| Agitation | Stirring or shaking of the sample during extraction. | Facilitates the mass transfer of analytes from the sample matrix to the headspace. |
| Salt Addition | The addition of an inorganic salt to the sample. | Can increase the ionic strength of the sample, reducing the solubility of organic compounds and promoting their release into the headspace. |
To achieve higher sensitivity in the detection of low-level this compound isomers, the GC-MS can be operated in the selected ion monitoring (SIM) mode. chromatographyonline.com In SIM mode, instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. chromatographyonline.comresearchgate.net This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits. chromatographyonline.comresearchgate.net
The selection of appropriate ions for SIM analysis is based on the mass spectrum of the target compound. Typically, the most abundant and specific ions in the electron ionization (EI) mass spectrum of this compound are chosen. The use of multiple ions for each compound, a target ion for quantification and one or more qualifier ions for confirmation, ensures the reliability of the identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
For the analysis of non-volatile precursors or degradation products of this compound, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. mdpi.com LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the detection power of mass spectrometry. rsc.orgmdpi.com
Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov When coupled with electrospray ionization-mass spectrometry (ESI-MS), UPLC provides a powerful tool for the analysis of a wide range of compounds, including non-volatile precursors of this compound. nih.gov
ESI is a soft ionization technique that generates ions from polar and thermally labile molecules with minimal fragmentation, making it ideal for determining the molecular weight of precursor compounds. nih.govmdpi.com The UPLC/ESI-MS system can be operated in both positive and negative ion modes to detect a broader range of compounds. The high resolution and mass accuracy of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allow for the confident identification of unknown precursors based on their accurate mass measurements and fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise determination of the stereochemistry of this compound isomers. springernature.comresearchgate.netmmu.ac.uk NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. core.ac.uk
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular structure.
1D NMR: ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com
2D NMR:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing the connectivity of the proton spin systems. mmu.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the carbon skeleton. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule. core.ac.uk
By combining the information from these various NMR experiments, the complete three-dimensional structure of this compound and its isomers can be unambiguously determined.
Table 3: NMR Spectroscopy Techniques for Structural Elucidation
| NMR Experiment | Information Provided | Application in this compound Analysis |
|---|---|---|
| ¹H NMR | Number, chemical environment, and coupling of protons. | Determines the proton framework and connectivity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Identifies the carbon skeleton. |
| COSY | ¹H-¹H correlations through bonds. | Establishes proton-proton spin systems. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Connects different fragments of the molecule to build the complete structure. core.ac.uk |
| NOESY | ¹H-¹H correlations through space. | Determines the relative stereochemistry and conformation of the isomers. core.ac.uk |
Infrared (IR) Spectroscopy for Functional Group Analysis
For this compound, which has the chemical structure (4E)-4-[(2Z)-2-buten-1-ylidene]-3,5,5-trimethyl-2-cyclohexen-1-one, several key functional groups can be identified through their characteristic IR absorption bands. The molecule contains a conjugated ketone, multiple carbon-carbon double bonds (alkenes), and various C-H bonds within its cyclic and acyclic portions. The positions of these absorption bands can be influenced by the conjugation within the molecule, which tends to lower the frequency of the carbonyl and alkene stretching vibrations.
The analysis of the IR spectrum of this compound would involve identifying the following key absorption bands:
C=O (Ketone) Stretch: The presence of the α,β-unsaturated ketone is a prominent feature. A strong absorption band is expected in the region of 1650-1685 cm⁻¹. The conjugation with the carbon-carbon double bonds lowers the frequency from that of a simple saturated ketone (typically 1715 cm⁻¹).
C=C (Alkene) Stretch: Multiple C=C double bonds are present in the cyclohexenone ring and the butenylidene side chain. These are expected to show absorption bands in the 1600-1650 cm⁻¹ region. Due to conjugation, these bands may be more intense than those of isolated double bonds.
=C-H (Alkene) Bending: The out-of-plane bending vibrations for the hydrogens on the double bonds are also characteristic. These can provide information about the substitution pattern of the alkenes and typically appear in the 1000-650 cm⁻¹ region.
C-H (Alkyl) Stretch: The methyl and methylene groups in the molecule will give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ range.
C-H Bending: Bending vibrations for the alkyl C-H bonds will be observed in the 1350-1480 cm⁻¹ region.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| Conjugated C=O (Ketone) | Stretch | 1650 - 1685 |
| C=C (Alkene) | Stretch | 1600 - 1650 |
| =C-H (Alkene) | Out-of-plane bend | 650 - 1000 |
| C-H (sp³ Alkyl) | Stretch | 2850 - 3000 |
| C-H (sp³ Alkyl) | Bend | 1350 - 1480 |
These characteristic absorption bands allow for the confirmation of the key functional groups within the molecular structure of this compound and can be used to differentiate it from other isomers that may have different arrangements of these functional groups.
Chemometric Resolution Methods for Complex Chromatographic Data
In the analysis of complex mixtures containing multiple isomers, such as different forms of megastigmatrienone, chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are often employed. However, isomers can have very similar retention times, leading to co-elution and overlapping chromatographic peaks. Chemometric resolution methods are mathematical and statistical techniques that can be applied to such complex chromatographic data to resolve the individual components. These methods are particularly valuable when complete separation of isomers is not achieved experimentally.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This is a powerful and widely used iterative method. It starts with an initial estimate of either the elution profiles or the spectra of the components and then iteratively refines these estimates until a satisfactory solution is found. MCR-ALS can be applied to data from various analytical techniques, including GC-MS and HPLC-DAD (Diode Array Detector), to resolve co-eluting isomers.
Parallel Factor Analysis (PARAFAC): PARAFAC is a multi-way decomposition method that is suitable for data with a trilinear structure, such as that obtained from fluorescence excitation-emission matrices or HPLC-DAD. It can uniquely resolve the data into the contributions of the individual components under certain conditions.
Independent Component Analysis (ICA): ICA is a computational method for separating a multivariate signal into additive subcomponents. It assumes that the subcomponents are non-Gaussian and statistically independent from each other. ICA has been applied to resolve overlapping peaks in chromatography.
The application of these chemometric methods to a complex mixture of megastigmatrienone isomers, including this compound, would involve the following general steps:
Data Acquisition: A sample containing the mixture of isomers is analyzed using a chromatographic technique coupled with a spectral detector (e.g., GC-MS or HPLC-DAD). This generates a data matrix where one dimension represents the elution time and the other represents the spectral information (e.g., mass-to-charge ratio or wavelength).
Data Preprocessing: The raw data may require preprocessing steps such as baseline correction, noise reduction, and alignment of the chromatograms.
Application of the Chemometric Method: The chosen chemometric method (e.g., MCR-ALS) is applied to the preprocessed data matrix.
Resolution and Interpretation: The method resolves the data into the pure elution profiles and pure spectra of the individual isomers, including this compound. This allows for the quantification and identification of each isomer even in the presence of co-elution.
The table below summarizes the key aspects of these chemometric resolution methods.
| Chemometric Method | Principle | Application in Isomer Analysis |
| MCR-ALS | Iterative decomposition of the data matrix into pure component profiles. | Resolution of co-eluting megastigmatrienone isomers in GC-MS or HPLC-DAD data. |
| PARAFAC | Multi-way decomposition for trilinear data. | Analysis of data from techniques like fluorescence spectroscopy or HPLC-DAD for isomer resolution. |
| ICA | Separation of a multivariate signal into statistically independent subcomponents. | Deconvolution of overlapping chromatographic peaks of megastigmatrienone isomers. |
By employing these advanced analytical and data processing techniques, a more accurate and detailed understanding of the individual isomeric components, such as this compound, within a complex mixture can be achieved.
Biological Activities and Mechanisms of Action Excluding Clinical Human Data
Antimicrobial Activity
Megastigmatrienone (B1235071) has been identified as a bioactive constituent in plant extracts exhibiting antimicrobial properties. Research suggests its potential to inhibit the growth of a range of pathogenic microorganisms, including both bacteria and fungi.
Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)
While specific minimum inhibitory concentration (MIC) values for pure Megastigmatrienone B against various bacterial strains are not extensively documented in publicly available literature, a study on the methanolic extract of Hyptis suaveolens leaves identified megastigmatrienone as a key bioactive compound. This extract demonstrated powerful antimicrobial action against several bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. mbimph.com The study highlighted that the crude extract showed the highest zone of inhibition against Bacillus subtilis and Staphylococcus aureus, suggesting the significant contribution of its components, like megastigmatrienone, to this activity. mbimph.com However, without studies on the isolated compound, a precise quantitative measure of its individual efficacy remains to be established.
Efficacy Against Fungal Species (e.g., Candida albicans)
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
In silico studies have provided insights into the potential mechanism behind the antimicrobial action of megastigmatrienone. Molecular docking analyses suggest that megastigmatrienone acts as an inhibitor of dihydrofolate reductase (DHFR). mbimph.com DHFR is a crucial enzyme in microorganisms, responsible for the synthesis of essential components required for DNA synthesis and cellular growth. By inhibiting this enzyme, megastigmatrienone can disrupt these vital processes, leading to the cessation of microbial growth. The in silico analysis revealed that megastigmatrienone exhibited a strong binding affinity to DHFR, with a minimum binding energy of -6.8 kcal/mol, indicating a stable and favorable interaction. mbimph.com
Antioxidant Properties
The antioxidant potential of megastigmatrienone compounds has been suggested, primarily based on the activities of the broader class of megastigmanes.
In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP, β-carotene oxidation)
Some reviews on megastigmane compounds indicate their potential for radical scavenging activity, as might be measured by assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. However, specific experimental data from in vitro antioxidant assays such as DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or the β-carotene bleaching assay for the isolated this compound are not currently available in the scientific literature. Therefore, a quantitative assessment of its antioxidant capacity cannot be provided at this time.
In Silico Studies on Protein Binding and Molecular Docking
Prediction of Interactions with Anticancer Molecular Targets
Currently, there is no publicly available scientific literature that details the predicted interactions of this compound with specific anticancer molecular targets. Computational studies, such as molecular docking or in silico screening, which are often used to predict how a compound might bind to and affect cancer-related proteins, have not been reported for this compound. Therefore, a data table of predicted molecular targets and binding affinities cannot be provided at this time.
Phytotoxicity and Allelopathic Effects
There is a lack of specific research on the phytotoxic and allelopathic effects of the isolated compound this compound. While this compound is a known constituent of certain plants recognized for their allelopathic properties, such as Nicotiana tabacum (tobacco), studies have focused on the effects of crude extracts or other major constituent compounds. The direct contribution of this compound to these activities has not been elucidated, and no research findings detailing its specific effects on seed germination, root elongation, or other measures of phytotoxicity are available. Consequently, no data table on its specific allelopathic or phytotoxic activity can be compiled.
Role of Megastigmatrienone B in Biological Interactions
Plant-Microbe Interactions: Impact of Microbial Fermentation on Compound Content
Microbial fermentation plays a crucial role in altering the chemical profile of plant matter, significantly impacting the concentration of aroma compounds like Megastigmatrienone (B1235071) B. Research into the fermentation of tobacco leaves, in particular, has demonstrated that specific microorganisms can substantially enhance the levels of this compound, thereby improving the sensory qualities of the final product.
Several studies have identified key microbes that facilitate this biotransformation. Fermentation with certain bacterial strains has been shown to increase the content of various megastigmatrienone isomers. For instance, the application of Bacillus velezensis TB-1 in a solid-state fermentation process on low-grade tobacco leaves markedly increased the levels of megastigmatrienone. tobaccoreporter.com Similarly, research has shown that enzymes produced by Staphylococcus pasteurei can degrade carotenoids in tobacco, leading to an increase in their degradation products, such as β-damascenone and Megastigmatrienone B, which are positively correlated with improved aroma. oup.com Another study involving reconstituted tobacco concentrate found that fermentation with Klebsiella variicola H8 led to the production of several neutral aroma-enhancing compounds, including this compound and its isomers C and D. mdpi.com
The influence is not limited to bacteria. The yeast Phaffia rhodozyma, when used in tobacco fermentation, was found to increase the content of ketones, including this compound, by a remarkable 265.39% compared to the control group. frontiersin.org These findings underscore the potential of using targeted microbial fermentation as a method to enhance desirable flavor and aroma profiles in plant products by increasing the concentration of key volatile compounds.
| Microorganism | Substrate | Key Findings on Megastigmatrienone |
| Bacillus velezensis TB-1 | Low-grade tobacco leaves | Significantly boosted levels of megastigmatrienone, improving aroma and taste. tobaccoreporter.com |
| Staphylococcus pasteurei | Tobacco leaves | Produces enzymes that degrade carotenoids, increasing this compound content. oup.com |
| Klebsiella variicola H8 | Reconstituted tobacco concentrate | Fermentation increased the production of this compound, c, and d. mdpi.com |
| Phaffia rhodozyma | Tobacco | Increased the content of ketones, including this compound, by 265.39%. frontiersin.org |
Chemical Ecology: Contribution to Plant Defense Mechanisms
Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. chimia.ch Plants, being sessile, have evolved a sophisticated array of defense mechanisms to protect themselves from pathogens and herbivores, which can be broadly categorized as physical barriers and biochemical defenses. researchgate.netresearchgate.net
Biochemical defenses involve the production of a vast number of secondary metabolites, which are compounds not essential for the plant's primary growth and development but crucial for its survival and interaction with the environment. nih.gov this compound is one such secondary metabolite. As a C13-norisoprenoid, it is formed from the oxidative degradation of carotenoids, a process that can be triggered by various stresses, including herbivore attacks or pathogen infections. oup.comresearchgate.net
Metabolomic Profiling and Human Volatolome Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Non-targeted metabolomic profiling is a powerful analytical approach used to identify and quantify a wide range of metabolites, including volatile compounds in tobacco and other natural products. researchgate.net
This field extends to the study of the human volatilome, which comprises all the volatile organic compounds (VOCs) produced by the human body through metabolic processes. news-medical.netbrunel.ac.uk These VOCs are released from the body via breath, skin, and other bodily fluids and can provide insights into an individual's health and metabolic state. owlstonemedical.comnih.gov The human volatilome is a complex mixture of compounds originating from endogenous metabolism as well as from external sources like diet and environmental exposure. owlstonemedical.com
Megastigmatrienone has been identified as a human metabolite. nih.gov Its presence is documented in the Human Metabolome Database (HMDB), which catalogs the small molecule chemicals found in the human body. As a volatile compound identified within human systems, this compound is considered a component of the human volatilome. nih.gov While its specific origin and function within human metabolism are not yet fully understood, its identification opens avenues for further research into its potential role as a biomarker or its connection to specific metabolic pathways.
Emerging Research Directions and Future Perspectives
Elucidation of Complete Biosynthetic Pathways in Diverse Organisms
A key area of investigation is understanding how Megastigmatrienone (B1235071) B is naturally produced. Carotenoids are the established precursors to megastigmatrienones, which are formed through degradation and transformation processes. nih.gov In tobacco, for instance, the breakdown of carotenoids during curing and fermentation leads to the formation of various volatile compounds, including Megastigmatrienone B. nih.govmdpi.com Studies have shown that the levels of certain carotenoid metabolites, including this compound, can change significantly during post-harvest processing of tobacco leaves. mdpi.com
The role of microorganisms in this biosynthetic process is also a significant focus. Fermentation with specific bacterial strains, such as Bacillus subtilis and Klebsiella variicola, has been shown to increase the content of this compound in tobacco. researchgate.net Metagenomic analyses of microbial communities in fermented tobacco have revealed the presence of genes related to carbohydrate metabolism, which are crucial for the production of aroma-enhancing compounds. mdpi.com These findings suggest that specific enzymes produced by these microorganisms play a role in the biotransformation of precursors into this compound. mdpi.comoup.com
Mechanistic Studies of Biological Activities at a Deeper Molecular Level
While the sensory characteristics of megastigmatrienones are well-documented, the underlying molecular mechanisms of their biological activities are still being explored. For the related compound, Megastigmatrienone A, research has shown that it can inhibit the NF-κB-dependent transcription pathway, which is involved in inflammation. This suggests that megastigmatrienones may have anti-inflammatory properties. Further research at the molecular level is needed to determine if this compound and its other isomers share this or other biological activities. Understanding these mechanisms could open up new avenues for their application in health and wellness.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Systems
To fully understand the role of this compound in various systems, sensitive and accurate analytical methods are required. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify volatile compounds, including this compound, in complex mixtures like tobacco and wine. frontiersin.orgnih.govresearchgate.net The development of methods like simultaneous distillation-extraction (SDE) and solid-phase microextraction (SPME) coupled with GC-MS has improved the ability to measure the compound and its isomers even at low concentrations. nih.gov These advanced techniques are essential for studying its distribution and concentration in different biological matrices.
Exploration of Biotransformation Pathways and Metabolite Identification
Investigating how this compound is transformed within biological systems is another crucial research direction. Microbial fermentation has been identified as a key process for the biotransformation of compounds in tobacco, leading to an increase in megastigmatrienone content. researchgate.net Identifying the specific metabolic pathways and the resulting metabolites will provide a more complete picture of the compound's lifecycle and its effects within an organism. Metabolomics, the comprehensive analysis of metabolites in a biological sample, is a powerful tool being used to study these transformations. nih.gov
Sustainable Production Methods (e.g., Biotechnological Approaches)
As the potential applications for this compound expand, so does the need for sustainable production methods. Biotechnological approaches, such as microbial fermentation, offer a promising alternative to traditional chemical synthesis. Research has shown that certain microorganisms, like Phaffia rhodozyma, can produce carotenoids, the precursors of megastigmatrienones. nih.gov By optimizing fermentation conditions and utilizing specific microbial strains, it may be possible to develop efficient and environmentally friendly methods for producing this compound and its isomers on a larger scale. researchgate.netmdpi.com
Q & A
Q. How does this compound interact with cellular targets in pharmacological studies?
- Methodology : Perform molecular docking simulations using cyclin-CDK complexes as targets. Validate binding affinity via surface plasmon resonance (SPR) and assess cytotoxicity in cancer cell lines (e.g., MTT assays). Cross-validate findings with transcriptomic data to identify downstream pathways .
Key Considerations
- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .
- Data Reproducibility : Include detailed experimental protocols in supplementary materials to enable replication .
- Statistical Rigor : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
